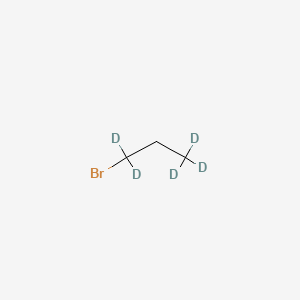

1-Bromopropane-1,1,3,3,3-d5

Description

BenchChem offers high-quality 1-Bromopropane-1,1,3,3,3-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromopropane-1,1,3,3,3-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,1,3,3,3-pentadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Beyond the Element, The Isotopic Advantage

An In-Depth Technical Guide to 1-Bromopropane-1,1,3,3,3-d5: Properties, Applications, and Scientific Insights

In the landscape of modern chemical and pharmaceutical research, precision is paramount. 1-Bromopropane-1,1,3,3,3-d5 is a stable isotope-labeled (SIL) compound that serves as a powerful tool for achieving this precision. As a deuterated analogue of 1-bromopropane, its utility stems not from a change in its fundamental chemical reactivity, but from the subtle yet significant mass difference between hydrogen and its heavier, stable isotope, deuterium.

This guide, intended for researchers, chemists, and drug development professionals, delves into the core chemical properties of 1-Bromopropane-1,1,3,3,3-d5. It moves beyond a simple recitation of data to explain the causality behind its applications, from a superior internal standard in mass spectrometry to its role in elucidating reaction mechanisms and informing drug design. The central principle underpinning its value is the kinetic isotope effect (KIE), a phenomenon that can dramatically alter the metabolic fate of a molecule and provide a clear analytical signature.

Part 1: Physicochemical and Spectroscopic Profile

The defining characteristic of 1-Bromopropane-1,1,3,3,3-d5 is the replacement of five hydrogen atoms with deuterium. This substitution maintains the compound's overall structure and polarity, allowing it to mimic its non-deuterated counterpart in chromatographic systems, while its increased mass provides a distinct identity for mass-selective detectors.

Section 1.1: Core Chemical Properties

The physical properties of 1-Bromopropane-1,1,3,3,3-d5 are nearly identical to those of unlabeled 1-bromopropane, which is critical for its use as an analytical standard.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-1,1,3,3,3-pentadeuteriopropane | [1] |

| Synonyms | n-Propyl bromide-d5, Propane-1,1,1,3,3-d5,3-bromo | [1][2] |

| CAS Number | 163400-20-2 | [2][3] |

| Molecular Formula | C₃D₅H₂Br (CD₃CH₂CD₂Br) | [2] |

| Molecular Weight | ~128.02 g/mol | [1][4] |

| Exact Mass | 127.0045 Da | [1] |

| Density | ~1.354 g/mL at 25 °C | [3][5] |

| Boiling Point | ~71 °C | [3][5] |

| Melting Point | ~-110 °C | [3][5] |

| Appearance | Colorless liquid | [6][7] |

| Isotopic Purity | Typically ≥98 atom % D | [2][5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, chloroform | [7][8] |

Section 1.2: Spectroscopic Characterization - The Deuterium Signature

Spectroscopic analysis provides unambiguous confirmation of the compound's identity and isotopic enrichment. The replacement of hydrogen with deuterium results in predictable and informative spectral changes.

-

Mass Spectrometry (MS): In MS, the compound exhibits a mass shift of +5 compared to its unlabeled analogue.[5] The molecular ion cluster will be centered around m/z 128 and 130, reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). This clear mass separation from the non-deuterated analyte (at m/z 123 and 125) is the cornerstone of its use as an internal standard.

-

¹H NMR Spectroscopy: While the non-deuterated 1-bromopropane shows three distinct proton environments in a 3:2:2 ratio, the ¹H NMR spectrum of 1-Bromopropane-1,1,3,3,3-d5 is dramatically simplified.[9] The signals corresponding to the deuterated methyl (-CD₃) and alpha-methylene (-CD₂Br) groups are absent. The spectrum is dominated by a single resonance for the remaining central methylene (-CH₂-) protons. Due to the absence of adjacent protons for spin-spin coupling, this signal appears as a singlet, providing a powerful diagnostic confirmation of the specific labeling pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum provides further evidence of deuteration. The characteristic C-H stretching vibrations typically seen between 2845-2975 cm⁻¹ for the unlabeled compound are significantly attenuated.[10] Concurrently, new absorption bands appear at lower frequencies (typically ~2100-2250 cm⁻¹), which are characteristic of C-D stretching vibrations. This shift to lower wavenumber is a direct consequence of the increased mass of deuterium.

Part 2: The Role of Deuteration in Drug Development & Research

The strategic replacement of hydrogen with deuterium is a powerful technique in modern drug discovery and development. This approach, known as "deuterium switching," leverages the kinetic isotope effect to improve a drug's metabolic profile.[11]

Section 2.1: The Kinetic Isotope Effect (KIE) Explained

The KIE is the primary reason deuterated compounds are so valuable in pharmacology. The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.

In drug metabolism, many oxidative reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[12] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of that metabolic process can be significantly slowed.

Sources

- 1. 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. chembk.com [chembk.com]

- 4. 1-Bromopropane-2,2,3,3,3-D5 | C3H7Br | CID 87158704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-Bromopropane-1,1,3,3,3-d₅ 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. 1-BROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 8. Table 4-2, Physical and Chemical Properties of 1-Bromopropanea - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-Bromopropane-1,1,3,3,3-d5: Molecular Weight, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Bromopropane-1,1,3,3,3-d5. It delves into the fundamental properties of this isotopically labeled compound, with a core focus on its molecular weight, and explores its critical applications in modern analytical and pharmaceutical sciences.

Introduction to Isotopic Labeling and 1-Bromopropane-d5

1-Bromopropane (n-propyl bromide) is an organobromine compound used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals.[1] It has also been employed as a solvent for cleaning metals, electronics, and fabrics, often as a replacement for ozone-depleting chlorofluorocarbons.[1][2]

The strategic replacement of atoms with their heavier stable isotopes, a technique known as isotopic labeling, creates powerful tools for scientific investigation. 1-Bromopropane-1,1,3,3,3-d5 is a deuterated analog of 1-bromopropane where five hydrogen (¹H) atoms have been replaced by deuterium (²H or D), the heavy isotope of hydrogen. This substitution, while minimally affecting the compound's chemical properties, imparts a significant mass change that is invaluable for a range of advanced applications. These include its use as an internal standard in mass spectrometry for accurate quantification, in elucidating reaction mechanisms, and in drug development to modulate metabolic pathways by leveraging the kinetic isotope effect (KIE).[3][4]

Molecular Weight and Isotopic Composition

The molecular formula for 1-Bromopropane-1,1,3,3,3-d5 is C₃H₂D₅Br.[5] Its molecular weight is a foundational parameter for all quantitative experimental work. It is crucial to distinguish between the average molecular weight (used for bulk calculations) and the monoisotopic mass (used in high-resolution mass spectrometry).

The average molecular weight of 1-Bromopropane-1,1,3,3,3-d5 is 128.02 g/mol .[5][6][7] This value is calculated using the weighted average atomic masses of all constituent elements, accounting for the natural abundance of their isotopes.

Calculation of Average Molecular Weight

The calculation is based on the atomic weights of Carbon, Hydrogen, Deuterium, and Bromine.

| Element | Isotope | Standard Atomic Weight ( g/mol ) | Count | Total Contribution ( g/mol ) |

| Carbon | ¹²C | 12.011 | 3 | 36.033 |

| Hydrogen | ¹H | 1.008 | 2 | 2.016 |

| Deuterium | ²H (D) | 2.014 | 5 | 10.070 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Total | ~128.023 |

Note: The final value is typically reported as 128.02 g/mol .

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element. The monoisotopic mass of 1-Bromopropane-1,1,3,3,3-d5 is 127.00450 Da .[7] This precision is critical for accurate mass determination and analyte identification in complex matrices.

Structure and Physicochemical Properties

The structure of 1-Bromopropane-1,1,3,3,3-d5 is identical to its non-deuterated counterpart, with deuterium atoms specifically located at the C1 and C3 positions.

Sources

- 1. certifico.com [certifico.com]

- 2. Effects of 1-bromopropane, a substitute for chlorofluorocarbons, on BDNF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deuterated 1-bromopropane basic characteristics

An In-Depth Technical Guide to Deuterated 1-Bromopropane: Properties, Synthesis, and Applications

Introduction: The Subtle Power of a Neutron

In the realm of molecular science, the substitution of a hydrogen atom with its stable, heavier isotope, deuterium, represents one of the most nuanced yet powerful modifications available to chemists. Deuterated 1-bromopropane, a family of isotopologues of the common alkyl halide, exemplifies this principle. While chemically similar to its proteated counterpart, the increased mass conferred by deuterium—a single neutron—introduces a significant physical change: the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1][2][3] This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution at or near a bond-breaking site.[1][3][4]

For researchers, scientists, and drug development professionals, harnessing the KIE and other properties of deuterated 1-bromopropane opens up a diverse range of applications. These range from elucidating complex reaction mechanisms and enhancing the metabolic stability of pharmaceuticals to serving as superior internal standards in quantitative analytical methods.[5][6][7] This guide provides a comprehensive exploration of the core characteristics, synthesis, analysis, and key applications of deuterated 1-bromopropane, offering both foundational knowledge and practical, field-proven insights.

PART 1: Physicochemical Characteristics

The physical properties of deuterated 1-bromopropane are largely similar to standard 1-bromopropane. However, the increase in molecular weight due to the presence of deuterium atoms results in slight variations in properties such as density and boiling point. The exact properties will depend on the specific isotopologue and the degree of deuteration.

Below is a summary of the core characteristics for non-deuterated 1-bromopropane and its common deuterated variants.

| Property | 1-Bromopropane | 1-Bromopropane-d3 (3,3,3-d3) | 1-Bromopropane-d5 (1,1,3,3,3-d5) |

| Molecular Formula | C₃H₇Br | C₃H₄D₃Br | C₃H₂D₅Br |

| Molecular Weight | 122.99 g/mol | 126.04 g/mol | 128.02 g/mol [8] |

| Boiling Point | 71 °C (160 °F)[9] | 71 °C (160 °F)[9] | Not specified, expected to be similar |

| Melting Point | -110 °C (-166 °F)[9] | -110 °C (-166 °F)[9] | Not specified, expected to be similar |

| Density | 1.354 g/cm³[9] | 1.354 g/cm³[9] | Not specified, expected to be similar |

| Flash Point | -4.5 °C (24 °F)[9] | -4.5 °C (24 °F)[9] | Not specified, expected to be similar |

| log Pow (Octanol/Water) | 2.1[9] | 2.1[9] | 2.1[8] |

| Water Solubility | 2.45 g/L[9] | Not specified | Not specified |

PART 2: Synthesis and Characterization

The synthesis of deuterated 1-bromopropane requires careful selection of deuterated starting materials and reagents to ensure high isotopic purity and prevent unwanted H/D exchange.

Synthetic Workflow

A common and robust method for synthesizing deuterated 1-bromopropane involves the nucleophilic substitution of a deuterated propanol. The choice of deuterated precursor dictates the final pattern of deuteration in the product. For instance, to synthesize 1-bromopropane-d7, one would start with 1-propanol-d8. The hydroxyl group is replaced by a bromide ion, typically using a reagent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[10] To maintain isotopic integrity, it is crucial to use deuterated acids (e.g., DBr) or carry out the reaction under strict anhydrous conditions to prevent H/D exchange.[5]

Caption: General workflow for synthesizing deuterated 1-bromopropane.

Analytical Characterization

Confirming the structure, purity, and degree of deuteration is a critical, self-validating step in any workflow involving isotopically labeled compounds.

NMR is the most powerful tool for determining the precise location and extent of deuteration.

-

¹H NMR (Proton NMR): In a highly deuterated sample of 1-bromopropane, the proton spectrum will show a significant reduction or complete absence of signals corresponding to the positions where deuterium has been substituted.[11] The integration of the remaining proton signals relative to a non-deuterated internal standard can be used to quantify the isotopic purity.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, making it straightforward to confirm the positions of deuteration.[12] Unlike protons (spin I=1/2), deuterium has a spin of I=1, which leads to quadrupolar relaxation and results in broader signals.[12]

Protocol: Acquiring a ²H NMR Spectrum of 1-Bromopropane-1-d1

-

Sample Preparation: Dissolve a precise amount of 1-bromopropane-1-d1 in a suitable non-deuterated solvent (e.g., chloroform, CHCl₃).[12] The use of a non-deuterated solvent is critical to avoid a large solvent signal that would obscure the analyte's signal.

-

Spectrometer Setup:

-

Acquisition:

-

Acquire the ²H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phasing.

-

The resulting spectrum should show a signal at the chemical shift corresponding to the C1 position of 1-bromopropane, confirming the location of the deuterium label.

-

MS is essential for confirming the overall molecular weight and assessing the isotopic distribution of the sample.

-

Principle: High-resolution mass spectrometry (HRMS) can distinguish between isotopologues based on their mass-to-charge (m/z) ratio.[13] The mass of deuterium (2.014 Da) is distinctly different from that of hydrogen (1.008 Da).

-

Analysis: The mass spectrum of a deuterated 1-bromopropane sample will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular ion of non-deuterated 1-bromopropane appears as a pair of peaks at m/z 122 and 124 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[14] For 1-bromopropane-d7, this pair would be expected at m/z 129 and 131. The relative intensities of these peaks can be used to calculate the isotopic purity.[13]

Protocol: Isotopic Purity Analysis by ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the deuterated 1-bromopropane sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Method:

-

Infuse the sample directly or via an LC system into the ESI source.

-

Acquire the mass spectrum in a positive ion mode, scanning a mass range that includes the expected molecular ions of all potential H/D isotopologues.

-

-

Data Analysis:

-

Identify the molecular ion clusters corresponding to the different isotopologues (e.g., d5, d6, d7).

-

Calculate the isotopic purity by determining the relative abundance of the desired deuterated species compared to the less-deuterated and non-deuterated versions.[13]

-

Caption: Workflow for the analytical characterization of deuterated 1-bromopropane.

PART 3: Core Applications

The unique properties of deuterated 1-bromopropane make it a versatile tool across various scientific disciplines.

Mechanistic Elucidation: Probing the E2 Reaction

Deuterated 1-bromopropane is a classic substrate for studying the mechanism of bimolecular elimination (E2) reactions. The KIE provides powerful evidence for the concerted nature of this reaction.

-

Causality: In an E2 reaction, a strong base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and this C-H bond cleavage occurs in the rate-determining step.[1][3] By substituting a hydrogen with a deuterium at this position, the rate of the reaction is significantly slowed because the C-D bond is stronger and requires more energy to break.[1][2][4] Measuring the ratio of the reaction rates (kH/kD) gives a primary KIE value, which is typically between 2 and 8 for E2 reactions, confirming that the C-H bond is indeed broken in the rate-limiting step.[1][4]

Caption: The C-D bond is broken in the rate-determining step of the E2 reaction.

Drug Development and Metabolism Studies

The strategic incorporation of deuterium into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles.[15][16][17]

-

Metabolic Switching: Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the cleavage of C-H bonds.[16] If a drug candidate is rapidly metabolized at a specific site, leading to poor bioavailability or the formation of toxic metabolites, replacing the hydrogen atoms at that "soft spot" with deuterium can slow down this metabolic process.[16][17] This "deuterium switch" can lead to:

-

Metabolic Tracers: Deuterated compounds, including those built with a deuterated propyl moiety, serve as invaluable tracers. Researchers can administer a deuterated version of a drug and use mass spectrometry to track its metabolic fate, identifying and quantifying metabolites without interference from endogenous compounds.[5]

Internal Standards for Quantitative Analysis

In quantitative mass spectrometry (e.g., LC-MS/MS), deuterated compounds are the gold standard for use as internal standards (IS).[7]

-

Principle of Self-Validation: A deuterated internal standard is chemically identical to the analyte of interest.[7] This means it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source. However, because of its higher mass, it is easily distinguished from the non-deuterated analyte by the mass spectrometer.

-

Causality: By adding a known concentration of deuterated 1-bromopropane to a sample containing non-deuterated 1-bromopropane, any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the IS signal remains constant, allowing for highly accurate and precise quantification, effectively correcting for experimental variability.[7]

PART 4: Safety and Handling

Deuterated 1-bromopropane shares the same toxicological and safety hazards as its non-deuterated counterpart. It is a highly flammable liquid and is suspected of causing cancer, damaging fertility, and causing harm to the unborn child.[9][19][20]

| Hazard Category | Description | Precautionary Statements |

| Flammability | Highly flammable liquid and vapor.[9] Vapors may form explosive mixtures with air.[19] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9] P233: Keep container tightly closed.[20] |

| Health Hazards | Suspected of causing cancer (IARC Group 2B).[9] May damage fertility or the unborn child.[9][19][20] Causes skin and serious eye irritation.[9] May cause respiratory irritation, drowsiness, or dizziness.[9][19] | P201: Obtain special instructions before use.[20] P261: Avoid breathing vapor.[9] P280: Wear protective gloves, clothing, and eye/face protection. |

| Organ Toxicity | May cause damage to organs (liver, nervous system) through prolonged or repeated exposure.[9][19] | P308 + P313: IF exposed or concerned: Get medical advice/attention.[19] |

Handling: All work with deuterated 1-bromopropane should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[21]

Conclusion

Deuterated 1-bromopropane is far more than a simple isotopically labeled solvent. Its value lies in the profound, predictable, and exploitable consequences of the kinetic isotope effect. For the mechanistic chemist, it is a probe that provides unequivocal evidence of bond-breaking steps. For the pharmaceutical scientist, it represents a key strategy for enhancing the metabolic lifetime and safety profile of drug candidates. For the analytical chemist, it is the cornerstone of precision in quantitative analysis. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential to advance scientific discovery and development.

References

- Application Note: Deuterium NMR Spectroscopy of 1-Bromopropane-1-D1. Benchchem.

- 1-Bromopropane-3,3,3-d3 - Safety Data Sheet. C/D/N Isotopes, Inc.

- 1,3-Dibromopropane-d6|Deuterated Reagent|RUO. Benchchem.

- C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes.

- 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852. PubChem.

- 1-Bromopropane-2,2,3,3,3-D5. PubChem.

- 1-BROMOPROPANE-1,1,3,3,3-D5 Safety Data Sheets. Echemi.

- Application Notes and Protocols for Studying E2 Elimination Reaction Mechanisms Using 1-Bromopropane-1-D1. Benchchem.

- The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.

- C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes.

- The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.

- Material Safety Data Sheet 1-Bromopropane, 99%. Fisher Scientific.

- SAFETY DATA SHEET. Merck Millipore.

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.

- Safety Data Sheet. Sigma-Aldrich.

- 1-Bromopropane(106-94-5) 1H NMR spectrum. ChemicalBook.

- A-level Chemistry Specification. AQA.

- ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Science Publishing.

- 1-Bromopropane synthesis. ChemicalBook.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Mass spectrum of 1-bromopropane. ResearchGate.

- Applications of Deuterium in Medicinal Chemistry. PubMed.

- The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

- The Role of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols. Benchchem.

- Deuterium in drug discovery: progress, opportunities and challenges. Nature.

- The Application of Deuteration Strategy in Drug Design. ResearchGate.

- The E2 Reaction and the Deuterium Isotope Effect. OpenStax.

- Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dibromopropane-d6|Deuterated Reagent|RUO [benchchem.com]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 1-Bromopropane synthesis - chemicalbook [chemicalbook.com]

- 11. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. westliberty.edu [westliberty.edu]

- 21. employees.delta.edu [employees.delta.edu]

Introduction: Navigating the Safety Profile of a Deuterated Compound

An In-Depth Technical Guide to the Safe Handling of 1-Bromopropane-1,1,3,3,3-d5

As researchers and drug development professionals, we frequently work with isotopically labeled compounds to trace metabolic pathways, elucidate reaction mechanisms, or serve as internal standards in quantitative analysis. 1-Bromopropane-1,1,3,3,3-d5, a deuterated analogue of 1-bromopropane, is a valuable tool in such applications. However, comprehensive, peer-reviewed safety data and official Safety Data Sheets (SDS) are often sparse for isotopically labeled molecules compared to their ubiquitous, non-labeled counterparts.

This guide addresses this gap by providing a detailed safety framework for 1-Bromopropane-1,1,3,3,3-d5. The core scientific principle underpinning this guide is that the macroscopic chemical reactivity and toxicological profile of a molecule are overwhelmingly dictated by its fundamental structure and the functional groups it contains. The substitution of protium with deuterium results in a negligible change in these properties from a safety perspective. Therefore, the extensive and well-documented safety and toxicological data for 1-bromopropane (n-propyl bromide, CAS No. 106-94-5) serve as the authoritative basis for the handling protocols outlined herein.

This document moves beyond a simple recitation of SDS sections. It aims to provide a Senior Application Scientist's perspective on why certain precautions are necessary, grounding every recommendation in the fundamental chemical and toxicological properties of the substance.

Section 1: Core Chemical Identity and Physical Hazards

Understanding the physical properties of a substance is the first step in risk assessment. These characteristics determine its behavior in the laboratory environment, influencing evaporation rates, potential for ignition, and dispersal in case of a spill. While specific data points for the deuterated version may vary slightly (e.g., boiling point), the overall hazard profile remains consistent with the parent compound.

Table 1: Comparative Physical and Chemical Properties

| Property | 1-Bromopropane (CAS: 106-94-5) | 1-Bromopropane-1,1,3,3,3-d5 (CAS: 163400-20-2) | Rationale for Concern |

|---|---|---|---|

| Molecular Formula | C₃H₇Br[1] | C₃D₅H₂Br | Base structure for toxicological assessment. |

| Molecular Weight | 122.99 g/mol [2] | 128.02 g/mol [3][4] | Affects vapor density. |

| Appearance | Colorless liquid[1][5] | Colorless liquid | No visual warning of presence. |

| Boiling Point | 71 °C (160 °F)[6] | 71 °C (160 °F) | High volatility at room temperature. |

| Melting Point | -110 °C (-166 °F)[5][6] | -110 °C (-166 °F) | Remains liquid under standard lab conditions. |

| Flash Point | <22 °C (<72 °F)[6][7] | Not available, assumed to be similar | High Flammability Risk . Vapors can ignite at room temperature. |

| Vapor Density | 4.3 (air = 1)[6] | ~4.4 (air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, posing an ignition and inhalation risk far from the source.[6][7] |

| Specific Gravity | 1.35 g/mL at 25 °C[6] | 1.354 g/mL at 25 °C | Denser than water.[5] |

| Solubility in Water | Slightly soluble[5][6] | Slightly soluble | Spills will not readily dilute with water. |

The most critical insight from this data is the high flammability (Flash Point <22°C) combined with a high vapor density. This combination creates a significant risk of fire or explosion, as invisible vapors can travel along floors and benches to distant ignition sources.[6][7]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for 1-bromopropane are severe and multi-faceted, indicating risks to multiple organ systems through both acute and chronic exposure.[8][9]

Table 2: GHS Hazard Classification for 1-Bromopropane

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Flammable Liquids | 2 | Flame | Danger | H225: Highly flammable liquid and vapor.[8] |

| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Irritation | 2A / 2B | Exclamation Mark | Warning | H319: Causes serious eye irritation.[8] |

| Reproductive Toxicity | 1B | Health Hazard | Danger | H360: May damage fertility or the unborn child.[8][10] |

| Carcinogenicity | 2 | Health Hazard | Warning | H351: Suspected of causing cancer.[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[8] H336: May cause drowsiness or dizziness.[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Health Hazard | Warning | H373: Causes damage to organs (nervous system, liver) through prolonged or repeated exposure.[8][10] |

The combination of "Danger" and "Warning" signal words with multiple health hazard pictograms underscores the gravity of the risks. This is not a substance to be handled with complacency. The primary concerns are its flammability, reproductive toxicity, and potential for causing long-term damage to the nervous system.[1][8][10]

Section 3: Toxicological Profile and Health Effects

The toxicity of 1-bromopropane is the most critical aspect of its safety profile. Exposure can occur via inhalation, skin absorption, and ingestion, with inhalation being the most significant route in a laboratory setting.[7]

Primary Target Organs

-

Nervous System: This is the most sensitive target.[11] Both acute and chronic exposures can lead to neurotoxicity. Symptoms range from headache, dizziness, and paresthesia (numbness/tingling) in the extremities to more severe effects like ataxia (loss of coordination) and significant motor and sensory impairments.[10][12]

-

Reproductive System: 1-bromopropane is classified as a Category 1B reproductive toxin, meaning it is presumed to have the potential to impair fertility and cause harm to a developing fetus based on animal studies.[8][10] Effects observed in animal studies include altered estrous cycles and sperm damage.[10][12]

-

Liver: Prolonged or repeated exposure may cause liver damage.[10]

-

Respiratory System & Eyes: The vapor is irritating to the respiratory tract, and the liquid causes serious eye irritation.[7][10]

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies 1-bromopropane in Group 2B , meaning it is "possibly carcinogenic to humans".[1] This classification necessitates stringent handling procedures to minimize long-term exposure.

Section 4: Exposure Controls and Personal Protection

Given the significant hazards, a multi-layered approach to exposure control is mandatory. This follows the hierarchy of controls: Elimination/Substitution (not applicable here), Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All work with 1-bromopropane-1,1,3,3,3-d5 must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[13]

-

Ventilation: The laboratory should have general ventilation that provides a minimum of 6-12 air changes per hour. Ventilation should be designed to pull air away from the user (e.g., floor-level vents, as vapors are heavy).[1][7]

Occupational Exposure Limits (OELs)

These limits are established to protect workers from the adverse effects of chemical exposure over a working lifetime.

Table 3: Occupational Exposure Limits for 1-Bromopropane

| Organization | Limit | Value | Notes |

|---|---|---|---|

| ACGIH | TLV-TWA (8-hr) | 0.1 ppm[13] | The American Conference of Governmental Industrial Hygienists significantly lowered this value due to neurotoxicity and carcinogenicity concerns.[14] |

| Cal/OSHA | PEL-TWA (8-hr) | 5 ppm | Includes a "skin" notation, indicating a high potential for absorption through the skin.[13] |

Causality: The extremely low ACGIH Threshold Limit Value (TLV) of 0.1 ppm reflects the high potency of 1-bromopropane as a neurotoxin and reproductive hazard. Relying solely on odor for detection is unsafe, as the odor threshold is much higher than this safe exposure limit.

Protocol 1: Personal Protective Equipment (PPE) Selection and Use

-

Hand Protection: Standard nitrile gloves are not sufficient. Use gloves rated for halogenated solvents, such as Viton® or Silver Shield®/4H® laminate gloves.[6] Always double-glove if there is a high risk of splashing. Check the glove manufacturer's breakthrough time data for 1-bromopropane specifically.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when transferring larger quantities (>50 mL).[10]

-

Body Protection: A flame-resistant lab coat is required. For tasks with a significant splash potential, a chemically resistant apron or coveralls (e.g., Tychem®) should be used.[6]

-

Respiratory Protection: A respirator is typically not required if all work is performed within a certified chemical fume hood. If engineering controls are insufficient or for emergency response, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[6] Do not use air-purifying respirators as a primary means of control.

Section 5: Safe Handling and Storage Procedures

-

Grounding and Bonding: Metal containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[5][10][13]

-

Tool Selection: Use only non-sparking tools made of materials like brass or bronze when working near open containers.[13][15]

-

Incompatibilities: Store separately from strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases (e.g., sodium hydroxide), as these can cause violent reactions.[1][6][7]

-

Storage Environment: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated, fireproof area.[7][9][10] Ensure the storage area is segregated from incompatible materials and has no drain or sewer access.[1][7]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram: Emergency Response Workflow for Personnel Exposure

Caption: Workflow for responding to an accidental personnel exposure event.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][7] A water spray can be used to keep fire-exposed containers cool, but a solid stream may spread the fire.[5][6]

-

Hazardous Combustion Products: Burning will produce toxic and corrosive gases, including hydrogen bromide and carbon oxides.[1][6][7] Firefighters must wear a self-contained breathing apparatus (SCBA).[6]

Protocol 2: Emergency Response to a Spill

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area for at least 50 meters (150 feet) in all directions.[5]

-

Eliminate Ignition Sources: Turn off all flames, spark-producing equipment, and other ignition sources.[5][7]

-

Ventilate: Increase ventilation to the area, if safe to do so.

-

Don PPE: Don the appropriate PPE as described in Protocol 1, including a respirator if necessary.

-

Containment: Stop the leak if it can be done without risk. For liquid spills, create a dike using an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[5][6][7]

-

Absorption: Absorb the spilled material with an inert absorbent. Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[5][6]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Do not wash spills into the sewer system.[6][7] All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[14]

Section 7: Waste Disposal Considerations

Disposal of 1-bromopropane and its deuterated analogue is regulated as hazardous waste.[14] All waste, including contaminated absorbents and disposable PPE, must be collected in sealed, labeled containers. The disposal must be handled by a licensed hazardous waste disposal company, adhering to all relevant EPA and local regulations.[14]

Conclusion

While 1-Bromopropane-1,1,3,3,3-d5 is an invaluable tool for scientific research, its safety profile, extrapolated from its non-deuterated analogue, demands the highest level of respect and caution. It is a highly flammable liquid that poses significant long-term health risks, including neurotoxicity, reproductive harm, and potential carcinogenicity. Adherence to the engineering controls, personal protective equipment protocols, and handling procedures detailed in this guide is not merely a matter of compliance but a critical necessity for protecting the health and safety of all laboratory personnel.

References

-

1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

1-Bromopropane. (n.d.). Retrieved from the Agency for Toxic Substances and Disease Registry. [Link]

-

1-Bromopropane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

ICSC 1332 - 1-BROMOPROPANE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]

-

1-Bromopropane. (2019, September 30). American Chemical Society. [Link]

-

1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. (2016, July 11). Loba Chemie. [Link]

-

1-Bromopropane-2,2,3,3,3-D5. (n.d.). PubChem. [Link]

-

1-Bromopropane | C3H7Br | CID 7840. (n.d.). PubChem. [Link]

-

1-溴丙烷-1,1,3,3,3-d5. (n.d.). Merck. [Link]

-

Toxicological Profile for 1-Bromopropane - RELEVANCE TO PUBLIC HEALTH. (n.d.). NCBI. [Link]

-

Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. (2017, February 1). EPA. [Link]

-

Toxicological Profile for 1-Bromopropane. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Toxicological Profile for 1-Bromopropane. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]

-

1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22). Australian Government Department of Health and Aged Care. [Link]

-

1-Bromopropane Air Toxicological Summary. (2023, May). Minnesota Department of Health. [Link]

Sources

- 1. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromopropane-2,2,3,3,3-D5 | C3H7Br | CID 87158704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]

- 8. acs.org [acs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. employees.delta.edu [employees.delta.edu]

- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. health.state.mn.us [health.state.mn.us]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 1-Bromopropane-1,1,3,3,3-d5

This guide provides a comprehensive technical overview of 1-Bromopropane-1,1,3,3,3-d5, a deuterated isotopologue of 1-bromopropane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, its physicochemical properties, and practical considerations for its use in a laboratory setting.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique that provides profound insights into reaction mechanisms, molecular structures, and the dynamics of complex biological systems.[1] By substituting hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), researchers can subtly alter a molecule's properties. This modification is instrumental in elucidating metabolic pathways, enhancing pharmacokinetic profiles of drug candidates, and serving as an internal standard in analytical studies.[2][3][4]

1-Bromopropane-1,1,3,3,3-d5 is a valuable tool in this context. The strategic placement of five deuterium atoms offers a significant mass shift, making it an excellent tracer and internal standard for mass spectrometry applications. Furthermore, the increased mass can influence reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE), which can be exploited to study reaction mechanisms and modify metabolic stability.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromopropane-1,1,3,3,3-d5 is essential for its effective application. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₃H₂D₅Br | PubChem[5] |

| Molecular Weight | 128.02 g/mol | PubChem[5], Sigma-Aldrich |

| IUPAC Name | 1-bromo-1,1,3,3,3-pentadeuteriopropane | PubChem[5] |

| InChI | 1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 | PubChem[5], Sigma-Aldrich |

| InChIKey | CYNYIHKIEHGYOZ-WNWXXORZSA-N | PubChem[5], Sigma-Aldrich |

| CAS Number | 163400-20-2 | ChemBK[6], LGC Standards[7] |

| Boiling Point | 71 °C (lit.) | Sigma-Aldrich, ChemBK[6] |

| Melting Point | -110 °C (lit.) | Sigma-Aldrich, ChemBK[6] |

| Density | 1.354 g/mL at 25 °C | Sigma-Aldrich, ChemBK[6] |

| XLogP3 | 2.1 | PubChem[5] |

| Isotopic Purity | Typically ≥98 atom % D | Sigma-Aldrich, CDN Isotopes[8] |

Synthesis of 1-Bromopropane-1,1,3,3,3-d5: A Conceptual Workflow

While specific, detailed synthetic protocols for 1-Bromopropane-1,1,3,3,3-d5 are proprietary to commercial suppliers, a general and robust method for the synthesis of 1-bromopropane involves the reaction of a suitable propanol with a bromine source. The synthesis of the deuterated analogue would necessitate the use of a deuterated starting material. A common approach is the reaction of a deuterated propanol with hydrobromic acid.[9]

A plausible synthetic route is outlined below:

Caption: Conceptual workflow for the synthesis of 1-Bromopropane-1,1,3,3,3-d5.

Applications in Research and Development

The utility of 1-Bromopropane-1,1,3,3,3-d5 spans various stages of scientific investigation, from fundamental mechanistic studies to late-stage drug development.

Internal Standards in Mass Spectrometry

Due to its identical chemical properties to the non-labeled compound and its distinct mass, 1-Bromopropane-1,1,3,3,3-d5 is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). It co-elutes with the analyte of interest, but is detected at a different mass-to-charge ratio (m/z), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Mechanistic Studies and the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage. This kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine if a particular C-H bond is broken in the rate-determining step of a reaction.

Metabolic Fate and Pharmacokinetic Studies

In drug development, understanding a compound's metabolic fate is crucial. Deuterated compounds are used extensively in absorption, distribution, metabolism, and excretion (ADME) studies.[4] By administering a deuterated version of a drug candidate, researchers can trace its metabolic pathways and identify its metabolites using mass spectrometry. This information is vital for assessing the drug's safety and efficacy.

The following diagram illustrates the general principle of using deuterated compounds in metabolic studies:

Caption: General workflow for a metabolic fate study using a deuterated compound.

Safety and Handling

Key Hazards of 1-Bromopropane:

-

Flammability: Highly flammable liquid and vapor.[11][12] Vapors are heavier than air and may travel to a source of ignition and flash back.[11][13]

-

Health Hazards: Harmful if inhaled and may cause irritation to the eyes, skin, and respiratory tract.[10][11] It is suspected of causing cancer and may damage fertility or the unborn child.[11] Prolonged or repeated exposure may cause damage to the nervous system and liver.[10][11]

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat.[10][11]

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[10][11] Use spark-proof tools and explosion-proof equipment.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidants and strong bases.[10][11]

In case of a spill, absorb with an inert material and place in a suitable container for disposal.[10][13] Ensure all sources of ignition are removed.[10][13]

Conclusion

1-Bromopropane-1,1,3,3,3-d5 is a versatile and valuable tool for the scientific community. Its unique properties as a stable isotope-labeled compound make it indispensable for a wide range of applications, from fundamental mechanistic studies to the development of new pharmaceuticals. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to harness its full potential in advancing scientific knowledge.

References

- Isotopic Labeling with Deuterated Compounds: An In-depth Technical Guide. Benchchem.

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.

- 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852. PubChem.

- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH.

- Flow Chemistry for Contemporary Isotope Labeling. X-Chem.

- Isotopic Labeling Description. McNally Group.

- Buy 1-Bromopropane-1,1,3,3,3-d₅ 98 atom D Isotope. Sigma-Aldrich.

- 1-BROMOPROPANE-1,1,3,3,3-D5. ChemBK.

- 1-Bromopropane-2,2,3,3,3-D5. PubChem - NIH.

- Material Safety Data Sheet 1-Bromopropane, 99% MSDS# 91748 Section 1. Fisher Scientific.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Buy 1-Bromopropane-1,1,3,3,3-d₅ 98 atom D Isotope. Sigma-Aldrich.

- 1-BROMOPROPANE. CAMEO Chemicals - NOAA.

- 1-Bromopropane-1,1,3,3,3-d5. LGC Standards.

- ICSC 1332 - 1-BROMOPROPANE. International Chemical Safety Cards (ICSCs).

- 1-Bromopropane - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 1-Bromopropane | C3H7Br | CID 7840. PubChem - NIH.

- 1-Bromopropane synthesis. ChemicalBook.

- 1-Bromopropane-1,1,3,3,3-d5. CDN Isotopes.

Sources

- 1. synmr.in [synmr.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 4. Isotopic Labeling Description - McNally Group [mcnallygroup.org]

- 5. 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1-Bromopropane-1,1,3,3,3-d5 | LGC Standards [lgcstandards.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 1-Bromopropane synthesis - chemicalbook [chemicalbook.com]

- 10. employees.delta.edu [employees.delta.edu]

- 11. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]

- 12. nj.gov [nj.gov]

- 13. 1-BROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Unlocking Metabolic Fates: A Guide to Isotopic Labeling with 1-Bromopropane-1,1,3,3,3-d5

Introduction: The Power of Deuterium in Biological Investigation

In the intricate landscape of biological systems, understanding the dynamic processes of metabolism, drug disposition, and reaction mechanisms is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, non-radioactive isotope, offers a powerful lens to trace the journey of molecules within complex biological matrices.[1] Among the stable isotopes, deuterium (²H or D), a heavy isotope of hydrogen, has emerged as a crucial tool in pharmaceutical research and development.[2][3] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This phenomenon can be exploited to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[2][3][4]

1-Bromopropane-1,1,3,3,3-d5 is a deuterated alkylating agent that serves as a versatile building block for introducing a stable isotopic label into a wide range of organic molecules. This guide provides an in-depth exploration of the applications of 1-bromopropane-1,1,3,3,3-d5 in isotopic labeling studies, complete with detailed protocols for its use in the synthesis of internal standards for mass spectrometry and as a tracer in metabolic investigations.

Core Principles and Applications

The primary utility of 1-bromopropane-1,1,3,3,3-d5 lies in its ability to introduce a pentadeuterated propyl group into a target molecule. This labeling strategy offers several distinct advantages:

-

High Isotopic Purity: Commercially available 1-bromopropane-1,1,3,3,3-d5 typically boasts high isotopic enrichment (e.g., 98 atom % D), ensuring a strong and unambiguous signal in analytical readouts.[5]

-

Significant Mass Shift: The incorporation of five deuterium atoms results in a notable mass increase of 5 Daltons compared to the unlabeled analog. This substantial mass difference is readily resolved by mass spectrometry, facilitating the differentiation of the labeled compound from its endogenous or unlabeled counterparts.

-

Chemical Versatility: The bromo-functional group allows for a variety of chemical reactions, primarily nucleophilic substitutions, to attach the deuterated propyl chain to different functional groups within a target molecule, such as phenols, thiols, and amines.

These properties make 1-bromopropane-1,1,3,3,3-d5 an ideal reagent for several key applications in research and drug development:

-

Internal Standards for Quantitative Mass Spectrometry: Deuterated molecules are considered the "gold standard" for internal standards in liquid chromatography-mass spectrometry (LC-MS) based quantification.[6][7] They exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization efficiencies and matrix effects.[7] This co-behavior allows for accurate correction of analytical variability, leading to highly precise and reliable quantification.

-

Metabolic Fate and Drug Metabolism Studies: By introducing a deuterated tag, researchers can trace the metabolic pathways of a drug candidate or xenobiotic.[8][9][10] The mass shift allows for the confident identification of metabolites, even at low concentrations, within complex biological samples like plasma, urine, or tissue homogenates.

-

Kinetic Isotope Effect (KIE) Studies: The strategic placement of deuterium at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect.[2][4][11] This can be a deliberate strategy in drug design to improve a drug's half-life and reduce the formation of potentially toxic metabolites.[2]

Experimental Workflows and Protocols

Application 1: Synthesis of a Deuterated Internal Standard for Quantitative Mass Spectrometry

This protocol outlines a general procedure for the synthesis of a deuterated internal standard of a hypothetical phenolic drug, "PhenoDrug," using 1-bromopropane-1,1,3,3,3-d5.

Workflow Diagram:

Caption: Workflow for synthesizing a deuterated internal standard.

Materials:

-

PhenoDrug (or your molecule of interest with a nucleophilic functional group)

-

1-Bromopropane-1,1,3,3,3-d5 (high isotopic purity)[5]

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or another suitable polar aprotic solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Purification system (e.g., flash chromatography)

-

Analytical instruments: Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol:

-

Reaction Setup: In a dry round-bottom flask, dissolve PhenoDrug (1 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

-

Addition of Deuterated Reagent: To the stirring suspension, add 1-bromopropane-1,1,3,3,3-d5 (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to isolate the pure PhenoDrug-d5.

-

Characterization and Isotopic Enrichment Confirmation:

-

Mass Spectrometry: Analyze the purified product by high-resolution mass spectrometry (HRMS) to confirm the exact mass of the deuterated compound. The observed mass should correspond to the theoretical mass of PhenoDrug-d5. The isotopic cluster will show a dominant peak at M+5 compared to the unlabeled compound.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the labeled compound. In the ¹H NMR spectrum, the signals corresponding to the propyl chain will be absent or significantly reduced, depending on the isotopic purity. In the ¹³C NMR spectrum, the carbons attached to deuterium will exhibit characteristic splitting patterns (triplets for -CD₂- and a quintet for -CD₃) and slightly different chemical shifts compared to the unlabeled compound.[12][13]

-

Determining Isotopic Enrichment:

The isotopic enrichment of the synthesized standard can be determined by mass spectrometry.[14][15][16] A general method involves comparing the measured isotope distribution with the theoretical distribution for different enrichment levels.[14]

Table 1: Expected Mass Spectrometry Data for PhenoDrug and PhenoDrug-d5

| Compound | Molecular Formula (example) | Monoisotopic Mass (example) | Key Fragment Ion (example) |

| PhenoDrug | C₁₀H₁₂O₂ | 164.0837 | [M-C₃H₇]⁺ |

| PhenoDrug-d5 | C₁₀H₇D₅O₂ | 169.1152 | [M-C₃D₅]⁺ |

Application 2: Tracing Metabolism in a Cell-Based Assay

This protocol provides a framework for using a 1-bromopropane-1,1,3,3,3-d5 labeled compound to study its metabolism in a cell culture system.

Workflow Diagram:

Caption: Workflow for a cell-based metabolism study.

Materials:

-

Cultured cells (e.g., primary hepatocytes, HepG2 cells)

-

Cell culture medium and supplements

-

Labeled compound of interest (e.g., Drug-d5)

-

Unlabeled compound (for comparison)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges (if necessary)

-

LC-MS/MS system

Protocol:

-

Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Compound Treatment: Prepare stock solutions of the labeled and unlabeled compounds in a suitable vehicle (e.g., DMSO). Dilute the stock solutions in cell culture medium to the final desired concentration. Remove the old medium from the cells and add the medium containing the test compounds.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Collection: At each time point, collect the cell culture medium and the cells separately.

-

Metabolite Extraction from Medium: For the collected medium, perform a protein precipitation step by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant. Alternatively, for cleaner samples, use solid-phase extraction (SPE).

-

Metabolite Extraction from Cells: For the cell pellet, wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells and precipitate the proteins with a cold organic solvent. Centrifuge and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS. Develop a method that can separate the parent compound from its potential metabolites. Use the mass spectrometer to screen for predicted metabolites (e.g., hydroxylated, glucuronidated) of the labeled compound, looking for the characteristic mass shift of +5 Da.

-

Data Analysis: Compare the chromatograms and mass spectra of the samples from the labeled and unlabeled compound incubations. The presence of new peaks in the labeled samples with the expected mass shift confirms the formation of metabolites. The fragmentation pattern in MS/MS can help to elucidate the structure of the metabolites.

Safety and Handling

1-Bromopropane is a hazardous substance.[17][18][19] It is flammable and can cause irritation to the eyes, skin, and respiratory system.[19] It may also have adverse effects on the nervous system and reproductive health.[17][18] Therefore, it is crucial to handle 1-bromopropane and its deuterated analog with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

1-Bromopropane-1,1,3,3,3-d5 is a valuable and versatile tool for researchers in the fields of drug discovery, metabolism, and mechanistic studies. Its ability to introduce a stable, high-mass isotopic label enables the synthesis of ideal internal standards for quantitative mass spectrometry and facilitates the tracing of molecular fates in complex biological systems. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively leverage the power of isotopic labeling to gain deeper insights into their research.

References

- ANSTO. (2019, February 22). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deu.

- X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling.

- MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.

- Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov.

-

Garner, C. E., Sumner, S. C. J., Davis, J. G., Burgess, J. P., Yueh, Y., Demeter, J., Zhan, Q., Valentine, J., Jeffcoat, A. R., Burka, L. T., & Mathews, J. M. (2006). Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration. Toxicology and Applied Pharmacology, 212(2), 143-155. [Link]

- Benchchem. (n.d.). Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols.

- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Kim, H. Y., et al. (2014). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 30(3), 171-177. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 17(10), 747-762. [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (2024, June 25). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Deuterated Volatile Lipid Degradation Products to Be Used as Internal Standards in Isotope Dilution Assays. 1. Aldehydes. Retrieved from [Link]

-

New Jersey Department of Health. (2016, March). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

YouTube. (2024, March 18). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. Retrieved from [Link]

-

González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681-691. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Kambe, T., et al. (2021). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Angewandte Chemie International Edition, 60(4), 1887-1891. [Link]

-

Abu-El-Haj, S., et al. (2005). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. Food Control, 16(5), 443-449. [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2013, July 11). 1-Bromopropane. Retrieved from [Link]

-

Wilkinson, D. J., et al. (2018). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Pflügers Archiv - European Journal of Physiology, 470(7), 1045-1056. [Link]

-

Sdfine. (n.d.). 1-bromopropane - GHS Safety Data Sheet. Retrieved from [Link]

-

The Physiological Society. (2016, March 31). Development and application of stable isotope tracers to exercise physiology, Phil Atherton. Retrieved from [Link]

-

Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Retrieved from [Link]

-

Universiteit Gent. (2021, September 24). Development and evaluation of novel analytical methods for high-precision isotopic analysis of Ca and Mg via MC-ICP-MS for biomedical investigations. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Chemistry For Everyone. (2025, October 19). How Are Isotopes Used As Tracers In Biological Studies?. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

-

National Academies Press. (1997). TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. In Emerging Technologies for Nutrition Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

Sources

- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. 1-溴丙烷-1,1,3,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. almacgroup.com [almacgroup.com]

- 17. nj.gov [nj.gov]

- 18. osha.gov [osha.gov]

- 19. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]

The Gold Standard: Application of Deuterated Standards in Environmental Sample Analysis

Abstract

In the pursuit of precise and defensible environmental monitoring, the challenges posed by complex sample matrices are ever-present. Matrix effects, analyte loss during sample preparation, and instrumental variability can significantly compromise the accuracy of quantitative analysis. This comprehensive guide details the theory and application of deuterated internal standards in conjunction with mass spectrometry for the robust analysis of environmental contaminants. By leveraging the principle of isotope dilution, these standards serve as the gold standard for achieving the highest degree of accuracy and precision. This document provides in-depth application notes and detailed protocols for the analysis of persistent organic pollutants (POPs) and emerging contaminants in various environmental matrices, tailored for researchers, analytical scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a foundation for highly accurate quantification.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical workflow. In the context of organic environmental analysis, deuterated standards—where one or more hydrogen atoms are replaced with deuterium (²H)—are the most commonly employed isotopically labeled standards.

Because deuterated standards are chemically and physically almost identical to their native counterparts, they experience the same behavior and losses throughout the entire analytical process, including extraction, cleanup, and instrumental analysis.[2] Since the deuterated standard is distinguishable from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the native analyte to the deuterated standard can be used to accurately calculate the concentration of the native analyte in the original sample, effectively nullifying any losses or matrix effects.

The fundamental equation for calculating the analyte concentration using a single deuterated internal standard is as follows:

Cx = (Ax / Ais) * (Cis / RRF)

Where:

-

Cx = Concentration of the native analyte in the sample

-

Ax = Peak area of the native analyte

-

Ais = Peak area of the deuterated internal standard

-

Cis = Concentration of the deuterated internal standard spiked into the sample

-

RRF = Relative Response Factor (determined from calibration standards)

The Unparalleled Advantages of Deuterated Standards

The use of deuterated internal standards offers a multitude of advantages that are critical for generating high-quality, legally defensible environmental data:

-

Compensation for Matrix Effects: Environmental samples such as soil, sediment, and wastewater are notoriously complex and can cause signal suppression or enhancement in the mass spectrometer. Deuterated standards co-elute with the target analytes and experience the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Losses: Analyte loss is almost inevitable during multi-step sample preparation procedures like extraction and cleanup. By adding the deuterated standard at the outset, any losses of the native analyte are mirrored by the standard, ensuring that the final calculated concentration is accurate.

-

Improved Method Robustness and Reproducibility: The use of deuterated standards makes analytical methods more resilient to variations in experimental conditions, leading to better inter-laboratory and intra-laboratory reproducibility.

-

Enhanced Accuracy and Precision: By accounting for the major sources of error in quantitative analysis, deuterated standards significantly improve the accuracy and precision of the results, leading to greater confidence in the data.

Application Note & Protocol: Analysis of Dioxins and Furans in Soil/Sediment by EPA Method 1613

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are highly toxic and persistent environmental pollutants. EPA Method 1613 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for their determination, which mandates the use of isotopically labeled standards for accurate quantification.[3]

Workflow for Dioxin and Furan Analysis

Caption: Workflow for the analysis of Dioxins and Furans in soil/sediment.

Detailed Protocol

1. Sample Preparation and Extraction:

-

Homogenize the soil or sediment sample. Weigh approximately 10 g (dry weight) into a Soxhlet extraction thimble.

-

Fortify the sample with a known amount of the ¹³C-labeled dioxin/furan surrogate solution.

-